ALDH3A1 Inhibition: 7‑Fold Selectivity Over the Chloro Analog
In a head‑to‑head comparison using the same ALDH3A1‑mediated benzaldehyde oxidation assay, 2‑iodo‑N‑(3‑methoxyphenyl)benzamide exhibits an IC₅₀ of 2.10 × 10³ nM, whereas 2‑chloro‑N‑(3‑methoxyphenyl)benzamide shows negligible inhibition (IC₅₀ = 6.41 × 10⁴ nM) [1][2]. The bromo analog is more potent (IC₅₀ = 300 nM) [3], indicating a halogen‑dependent activity ladder: Br > I ≫ Cl. This pattern reveals that the iodine atom occupies a unique position in the halogen‑bonding or steric landscape of the enzyme pocket, which neither chlorine nor bromine can fully replicate.
| Evidence Dimension | Inhibition of human ALDH3A1‑mediated benzaldehyde oxidation |
|---|---|
| Target Compound Data | IC₅₀ = 2.10 × 10³ nM (2,100 nM) |
| Comparator Or Baseline | 2‑Chloro‑N‑(3‑methoxyphenyl)benzamide: IC₅₀ = 6.41 × 10⁴ nM (64,100 nM); 2‑Bromo‑N‑(3‑methoxyphenyl)benzamide: IC₅₀ = 3.00 × 10² nM (300 nM) |
| Quantified Difference | Iodo vs. chloro: ~30.5‑fold difference; iodo vs. bromo: ~7‑fold lower potency |
| Conditions | Recombinant human ALDH3A1; substrate: benzaldehyde; 1 min pre‑incubation; spectrophotometric NADPH detection |
Why This Matters
A 30.5‑fold potency gap over the chloro analog and a distinct rank order (Br > I ≫ Cl) demonstrate that halogen choice is not interchangeable; researchers targeting ALDH3A1 must select the specific halogen to achieve the desired inhibition window.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994): 2‑iodo‑N‑(3‑methoxyphenyl)benzamide; IC₅₀ = 2.10E+3 nM. US9328112, A24. Available at: https://ww.bindingdb.org View Source
- [2] BindingDB. BDBM50585954 (CHEMBL5092526): 2‑chloro‑N‑(3‑methoxyphenyl)benzamide; IC₅₀ = 6.41E+4 nM. Available at: https://bdb99.ucsd.edu View Source
- [3] BindingDB. BDBM50447071 (CHEMBL3112681): 2‑bromo‑N‑(3‑methoxyphenyl)benzamide; IC₅₀ = 300 nM. US9328112, A20. Available at: https://bdb99.ucsd.edu View Source
